molecular formula C15H7F3O2 B13121865 1-(Trifluoromethyl)anthracene-9,10-dione

1-(Trifluoromethyl)anthracene-9,10-dione

Cat. No.: B13121865
M. Wt: 276.21 g/mol
InChI Key: MJDPYBPAYIRDFM-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a trifluoromethyl group at the 1-position and two ketone groups at the 9 and 10 positions of the anthracene ring. Anthracene derivatives, including this compound, are known for their photophysical properties and are widely used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)anthracene-9,10-dione typically involves the introduction of the trifluoromethyl group through a reaction with trifluoromethylphenyl boronic acid. A common method includes the use of a palladium-catalyzed Suzuki cross-coupling reaction. For instance, 9-bromo-10-(4-methoxyphenyl)anthracene can be reacted with 4-(trifluoromethyl)phenyl boronic acid in the presence of a palladium catalyst (Pd(PPh3)4) to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and reduce costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming anthracenediol derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various anthracene derivatives with altered functional groups, which can exhibit different photophysical and chemical properties .

Scientific Research Applications

1-(Trifluoromethyl)anthracene-9,10-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)anthracene-9,10-dione involves its interaction with molecular targets through its aromatic and functional groups. The trifluoromethyl group enhances the compound’s electron-withdrawing properties, affecting its reactivity and interaction with other molecules. The ketone groups at the 9 and 10 positions play a crucial role in its chemical behavior, influencing its ability to participate in redox reactions and form stable complexes with metal ions .

Comparison with Similar Compounds

Uniqueness: 1-(Trifluoromethyl)anthracene-9,10-dione is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability. This makes it particularly valuable in applications requiring high thermal and chemical stability, such as in electronic materials and advanced photophysical studies .

Properties

Molecular Formula

C15H7F3O2

Molecular Weight

276.21 g/mol

IUPAC Name

1-(trifluoromethyl)anthracene-9,10-dione

InChI

InChI=1S/C15H7F3O2/c16-15(17,18)11-7-3-6-10-12(11)14(20)9-5-2-1-4-8(9)13(10)19/h1-7H

InChI Key

MJDPYBPAYIRDFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)C(F)(F)F

Origin of Product

United States

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